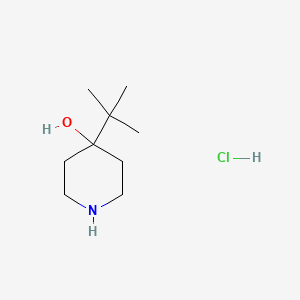

4-(Tert-butyl)piperidin-4-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Tert-butyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C9H20ClNO . It is used for research purposes .

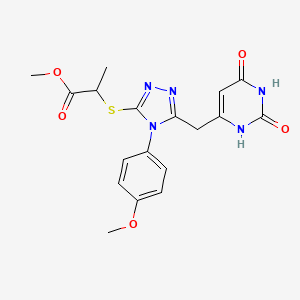

Molecular Structure Analysis

The molecular structure of 4-(Tert-butyl)piperidin-4-ol hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted at the 4-position with a tert-butyl group and a hydroxyl group .Physical And Chemical Properties Analysis

4-(Tert-butyl)piperidin-4-ol hydrochloride is a solid compound . It has a molecular weight of 193.71 . The compound’s InChI key is CZXFVYAJWRAXBP-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis of Piperidin-4-yl-carbamates

This compound is used in the synthesis of Piperidin-4-yl-carbamates . The reductive amination reaction of commercially available 1-benzylpiperidin-4-one and ammonia in the presence of methanol and isoproponal solvent catalyzed by Raney-Ni reduction results in an intermediate of 1-benzylpiperidine-4-amine .

Inhibitor of Histone Methyltransferase EZH2

It’s used in the development of inhibitors for Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the PRC2 complex and represents a key candidate oncology target for pharmacological intervention .

Development of Antibacterial Agents

The compound has been used in the development of novel antibacterial agents . Arylurea derivatives of aryloxy (1-phenylpropyl) alicyclic diamines have shown high antimicrobial activity and selectivity over mammalian cells .

Synthesis of Bicyclic Carbamates

It’s used in the synthesis of bicyclic carbamates . These are precursors of Sedum alkaloid derivatives .

Inhibitors of AcetylCoA Carboxylase

The compound is used in the design of small molecule inhibitors of acetylCoA carboxylase 1 and 2 . Inhibition of acetyl-CoA carboxylases has the potential for modulating long chain fatty acid biosynthesis and mitochondrial fatty acid oxidation .

Synthesis of tert-Butyl piperidin-4-ylcarbamate

It’s used in the synthesis of tert-Butyl piperidin-4-ylcarbamate . This compound has various applications in medicinal chemistry .

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Related compounds have been shown to interact with bacterial cytoplasmic membranes .

Mode of Action

This suggests a potential mechanism involving the dissipation of the bacterial membrane potential .

Result of Action

Related compounds have demonstrated antibacterial activity, suggesting potential antimicrobial effects .

Propriétés

IUPAC Name |

4-tert-butylpiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2,3)9(11)4-6-10-7-5-9;/h10-11H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXFVYAJWRAXBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCNCC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butyl)piperidin-4-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2810264.png)

![[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2810265.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2810266.png)

![2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2810267.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2810268.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/no-structure.png)

![5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2810276.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7-fluoroquinazoline](/img/structure/B2810277.png)

![2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane](/img/structure/B2810279.png)